

confirming the bactericidal activity of cycloviolacin O2 against various Gram-negative species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cycloviolacin O2

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Cycloviolacin O2: A Potent Bactericidal Agent Against Gram-Negative Bacteria

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, cyclotides, a class of plant-derived peptides, have garnered significant attention. Among them, **cycloviolacin O2** (CyO2), isolated from *Viola odorata*, has demonstrated potent bactericidal activity against a range of Gram-negative pathogens. This guide provides a comprehensive comparison of the bactericidal activity of **cycloviolacin O2** with other alternatives, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this promising antimicrobial peptide.

Comparative Bactericidal Activity

Cycloviolacin O2 has been shown to be effective against several clinically relevant Gram-negative bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for **cycloviolacin O2** and compare it with conventional antibiotics and other antimicrobial peptides.

Table 1: MIC of **Cycloviolacin O2** and Comparator Agents against *Escherichia coli*

Antimicrobial Agent	Strain(s)	MIC (μ M)	MIC (μ g/mL)	Citation(s)
Cycloviolacin O2	DA4201	2.2	~7.0	[1]
Ciprofloxacin	Various clinical isolates	-	0.013 - >8	[2][3]
Ceftriaxone	ATCC 25922, clinical isolates	-	8 - >32	[4][5]

Table 2: Bactericidal Activity of **Cycloviolacin O2** and Comparator Agents against other Gram-negative species

While specific MIC values for **cycloviolacin O2** against *Pseudomonas aeruginosa* and *Klebsiella pneumoniae* are not consistently reported in the reviewed literature, its potent bactericidal activity has been demonstrated in time-kill assays.[6][7][8] The tables below provide MIC ranges for common antibiotics and other antimicrobial peptides against these pathogens for comparative purposes.

Pseudomonas aeruginosa

Antimicrobial Agent	Strain(s)	MIC (μ M)	MIC (μ g/mL)	Citation(s)
Melimine	ATCC 27853	-	125	[1]
Mel4	6294, 6206, ATCC 19660	-	62.5	[1]
BMAP-27	-	1	-	[3]
Ciprofloxacin	Various	-	0.25 - 1	[1]

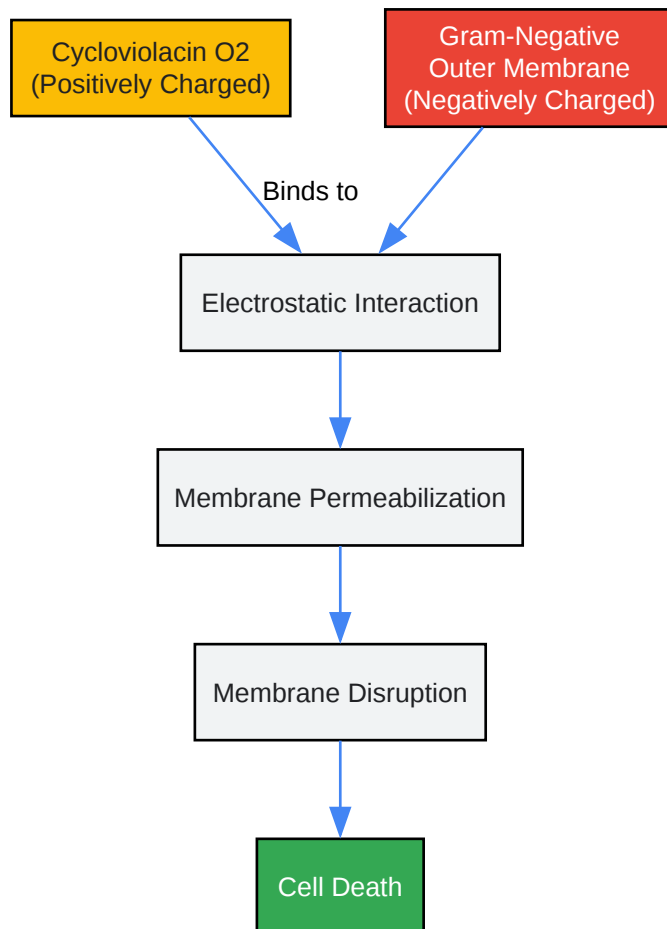
Klebsiella pneumoniae

Antimicrobial Agent	Strain(s)	MIC (μM)	MIC ($\mu\text{g/mL}$)	Citation(s)
A20L	Carbapenem-resistant and sensitive strains	-	4 - 8	[9]
Peptide B22a	Polymyxin-resistant strains	8	-	[10]
Peptide A6, A12, A19	-	2	-	[5]

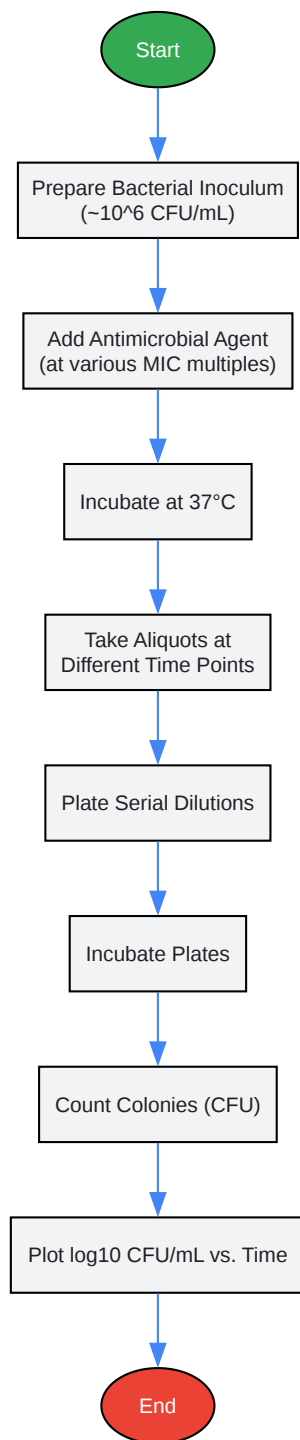
Mechanism of Action

Experimental data suggest that **cycloviolacin O2** exerts its bactericidal effect through a membrane-disrupting mechanism.[11] The positively charged residues on the surface of CyO2 are crucial for its initial interaction with the negatively charged outer membrane of Gram-negative bacteria.[6] This interaction leads to membrane permeabilization and subsequent cell death.

Proposed Mechanism of Action of Cycloviolacin O2



Experimental Workflow for Time-Kill Kinetics Assay

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- To cite this document: BenchChem. [confirming the bactericidal activity of cycloviolacin O2 against various Gram-negative species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578306#confirming-the-bactericidal-activity-of-cycloviolacin-o2-against-various-gram-negative-species]

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